molecular formula C11H20ClNO3 B2898989 Tert-butyl 2-(chloromethyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate CAS No. 1415564-60-1

Tert-butyl 2-(chloromethyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B2898989
CAS No.: 1415564-60-1
M. Wt: 249.74
InChI Key: WCRYBJJGDDLNHW-UHFFFAOYSA-N
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Description

Tert-butyl 2-(chloromethyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate: is a chemical compound with a complex structure that includes a pyrrolidine ring, a chloromethyl group, a hydroxymethyl group, and a tert-butyl ester group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with pyrrolidine-1-carboxylic acid tert-butyl ester as the starting material.

  • Chloromethylation: The pyrrolidine ring is chloromethylated using chloromethyl methyl ether (MOM-Cl) or other chloromethylating agents.

  • Hydroxymethylation: The chloromethylated product undergoes hydroxymethylation using formaldehyde and a suitable reducing agent.

  • Purification: The final product is purified through recrystallization or chromatography to obtain the desired compound.

Industrial Production Methods:

  • Batch Production: The compound is synthesized in batches using the above synthetic routes, with careful control of reaction conditions to ensure high yield and purity.

  • Continuous Flow Synthesis: Advanced methods may employ continuous flow reactors to streamline the synthesis process and improve efficiency.

Types of Reactions:

  • Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: KMnO4, CrO3, and acidic conditions.

  • Reduction: LiAlH4, in anhydrous ether.

  • Substitution: Nucleophiles like amines, alcohols, and thiols, under basic or neutral conditions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids.

  • Reduction Products: Methylated pyrrolidines.

  • Substitution Products: Various pyrrolidine derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor ligands. Medicine: Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through its functional groups, which interact with various molecular targets. The pyrrolidine ring can act as a ligand for metal ions, while the chloromethyl and hydroxymethyl groups can participate in chemical reactions that modify biological molecules. The exact mechanism depends on the specific application and the molecular environment.

Comparison with Similar Compounds

  • Pyrrolidine-1-carboxylic acid tert-butyl ester: Lacks the chloromethyl and hydroxymethyl groups.

  • Chloromethyl methyl ether (MOM-Cl): Used in the chloromethylation step but lacks the pyrrolidine ring.

  • Di-tert-butyl (chloromethyl) phosphate: Used in similar synthetic routes but has a phosphate group instead of a pyrrolidine ring.

Properties

IUPAC Name

tert-butyl 2-(chloromethyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20ClNO3/c1-10(2,3)16-9(15)13-6-4-5-11(13,7-12)8-14/h14H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCRYBJJGDDLNHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CO)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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